3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid
Description
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a fluoropyridine moiety and a propanoic acid group
Properties
IUPAC Name |
3-[1-(5-fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-10-4-6-12(16-9-10)14(20)17-8-2-1-3-11(17)5-7-13(18)19/h4,6,9,11H,1-3,5,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAGNCLURVSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 5-fluoropyridine-2-carbonyl chloride with the piperidine derivative.
Attachment of the Propanoic Acid Group: The final step involves the addition of a propanoic acid group to the piperidine ring. This can be achieved through a carboxylation reaction using reagents like carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the fluoropyridine moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand for studying receptor interactions due to its piperidine and fluoropyridine components. It can be used in assays to investigate binding affinities and the effects of structural modifications on biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties might also make it useful in the design of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid would depend on its specific biological target. Generally, compounds with piperidine and fluoropyridine moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
3-[1-(5-Chloropyridine-2-carbonyl)piperidin-2-yl]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-[1-(5-Bromopyridine-2-carbonyl)piperidin-2-yl]propanoic acid: Contains a bromine atom, which may alter its reactivity and biological activity.
3-[1-(5-Methylpyridine-2-carbonyl)piperidin-2-yl]propanoic acid: Features a methyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
